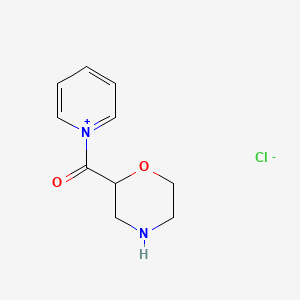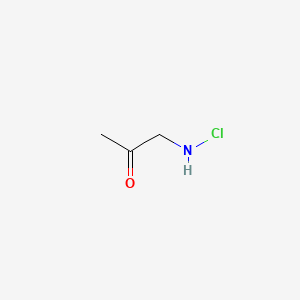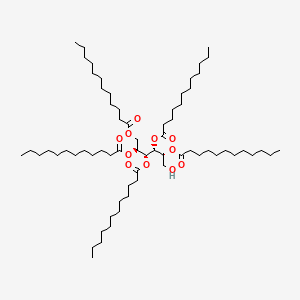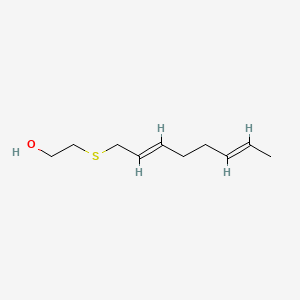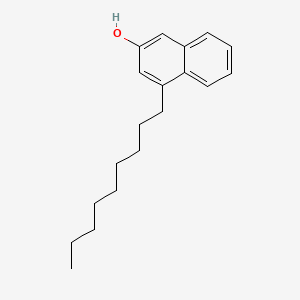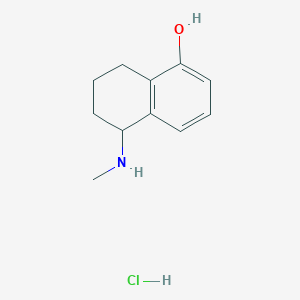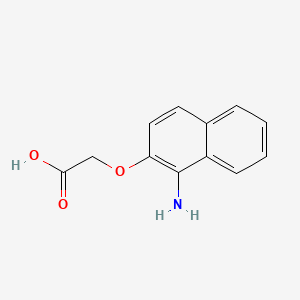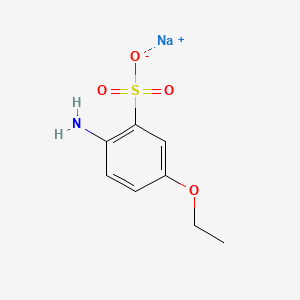
Cesium chlorobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium chlorobromide is an inorganic compound with the chemical formula CsClBr. It is a mixed halide of cesium, combining both chlorine and bromine atoms. This compound is known for its unique properties and applications in various scientific fields, particularly in materials science and optics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cesium chlorobromide can be synthesized through a direct reaction between cesium chloride and cesium bromide in a controlled environment. The reaction typically occurs in a molten state, where the two halides are mixed and heated to form the desired compound:
CsCl+CsBr→CsClBr
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cesium carbonate with hydrochloric acid and hydrobromic acid. The reaction involves the following steps:
- Dissolving cesium carbonate in water.
- Adding hydrochloric acid to form cesium chloride.
- Adding hydrobromic acid to form cesium bromide.
- Mixing the two solutions to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cesium chlorobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium oxychloride and cesium oxybromide.
Reduction: It can be reduced back to cesium chloride and cesium bromide.
Substitution: this compound can participate in substitution reactions where either the chlorine or bromine atom is replaced by another halogen or functional group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halogen exchange reactions using halogen gases or halide salts.
Major Products Formed:
Oxidation: Cesium oxychloride (CsOCl) and cesium oxybromide (CsOBr).
Reduction: Cesium chloride (CsCl) and cesium bromide (CsBr).
Substitution: Various cesium halides depending on the substituent used.
Applications De Recherche Scientifique
Cesium chlorobromide has several applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials with unique optical and electronic properties.
Optics: Employed in the production of optical devices such as lenses and prisms due to its high refractive index.
Radiation Detection: Utilized in scintillation detectors for detecting ionizing radiation.
Chemistry: Acts as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Investigated for potential use in medical imaging and diagnostic techniques.
Mécanisme D'action
The mechanism by which cesium chlorobromide exerts its effects is primarily through its interaction with light and radiation. The compound’s high refractive index and ability to scintillate make it effective in optical and radiation detection applications. At the molecular level, this compound interacts with photons, converting them into detectable signals in scintillation detectors.
Comparaison Avec Des Composés Similaires
Cesium Chloride (CsCl): A simple halide of cesium, used in density gradient centrifugation and as a reagent in chemical synthesis.
Cesium Bromide (CsBr): Another simple halide of cesium, used in optics and as a scintillation material.
Cesium Iodide (CsI): Known for its use in scintillation detectors and medical imaging.
Uniqueness of Cesium Chlorobromide: this compound stands out due to its mixed halide composition, which imparts unique optical and electronic properties. This compound combines the characteristics of both cesium chloride and cesium bromide, making it versatile for various applications, particularly in fields requiring high refractive indices and scintillation capabilities.
Propriétés
Numéro CAS |
12280-13-6 |
|---|---|
Formule moléculaire |
BrClCs2 |
Poids moléculaire |
381.17 g/mol |
Nom IUPAC |
dicesium;bromide;chloride |
InChI |
InChI=1S/BrH.ClH.2Cs/h2*1H;;/q;;2*+1/p-2 |
Clé InChI |
HAORYMCEOCIHIX-UHFFFAOYSA-L |
SMILES canonique |
[Cl-].[Br-].[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
